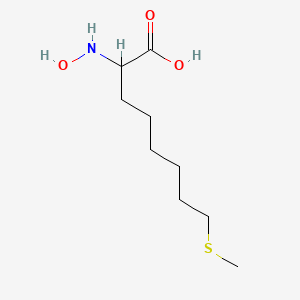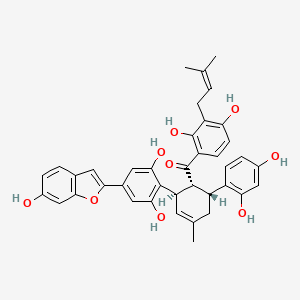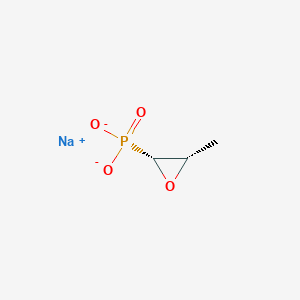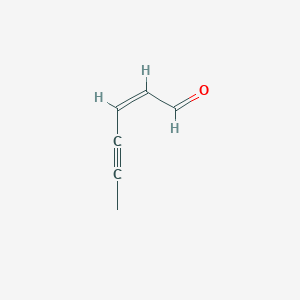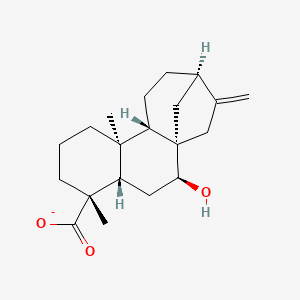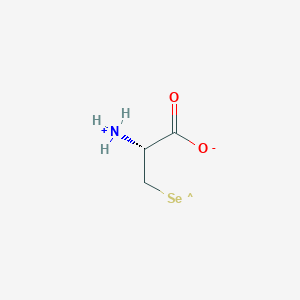
L-selenocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-selenocysteine zwitterion is zwitterionic form of L-selenocysteine having a anionic carboxy group and a cationic amino group; major species at pH 7.3. It is a tautomer of a L-selenocysteine.
Applications De Recherche Scientifique
Proteogenomics and Mass Spectrometry
L-selenocysteine, a naturally occurring amino acid, is encoded in the genomic sequence of many proteins used in biomedical research. Its identification in tandem mass spectrometry proteomics data was initially challenging. However, a study by Fenyö and Beavis (2016) discovered that with a simple alteration in search parameters, peptides containing selenocysteine could be confidently identified from existing proteomics data, without needing to change experimental protocols (Fenyö & Beavis, 2016).
Enzymatic Function
Mihara et al. (1999) explored the role of selenocysteine lyase, an enzyme catalyzing the decomposition of L-selenocysteine to L-alanine and elemental selenium. Their study on Escherichia coli revealed insights into the enzyme's specificity and catalytic process, providing a deeper understanding of selenocysteine's enzymatic function (Mihara et al., 1999).
NMR Properties and Structural Effects
Struppe, Zhang, and Rozovsky (2015) conducted solid-state NMR measurements of L-selenocystine's chemical shift tensor, offering insights into the (77)Se NMR properties of selenocysteine-containing systems. Their findings are critical for understanding selenocysteine's biological roles and for future studies of selenium-containing compounds and proteins (Struppe, Zhang, & Rozovsky, 2015).
Biological Recycling and Metabolism
Mihara and Esaki (2011) discussed the biological role of selenocysteine lyase in recycling selenium from degraded selenoproteins. Their research sheds light on how the enzyme distinguishes between selenocysteine and cysteine and suggests potential directions for future research on its physiological role in mammals (Mihara & Esaki, 2011).
Role in Disease and Metabolic Syndrome
A study by Seale et al. (2012) on mice highlighted the significance of the selenocysteine lyase-mediated selenium recycling pathway. Disruption of this pathway led to metabolic syndrome-like conditions, connecting selenium and energy metabolism and emphasizing the enzyme's unique physiological role (Seale et al., 2012).
Catalytic Mechanism and Structural Insights
Research on the mechanism, structure, and biological role of selenocysteine lyase, as discussed by Mihara and Tobe (2016), provides comprehensive insights into its catalytic process and structural characteristics. This knowledge is fundamental for understanding the enzyme's unique behavior and potential clinical applications (Mihara & Tobe, 2016).
Propriétés
Nom du produit |
L-selenocysteine |
|---|---|
Formule moléculaire |
C3H6NO2Se |
Poids moléculaire |
167.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |
Clé InChI |
FDKWRPBBCBCIGA-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)[O-])[NH3+])[Se] |
SMILES canonique |
C(C(C(=O)[O-])[NH3+])[Se] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



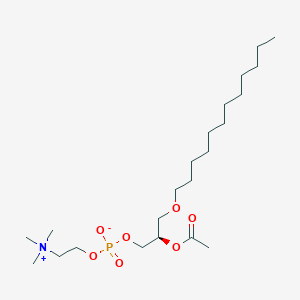
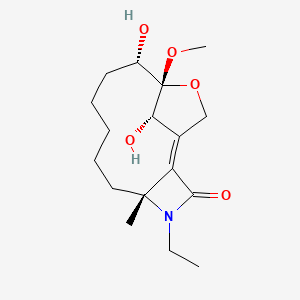
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1261659.png)
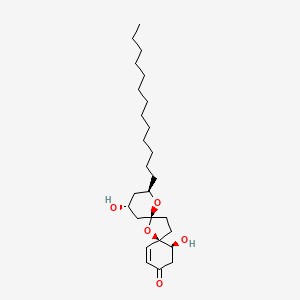
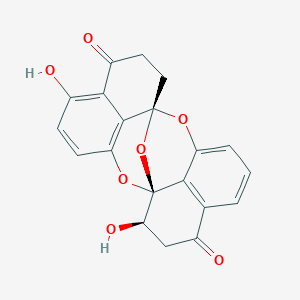
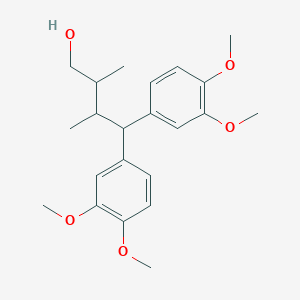
![6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one](/img/structure/B1261666.png)
